
SNX-2112
Descripción general
Descripción
SNX-2112 es un potente e inhibidor selectivo de la proteína de choque térmico 90 (Hsp90), una chaperona molecular involucrada en el plegamiento, la estabilización y la degradación de muchas proteínas que regulan el crecimiento celular, la supervivencia y la apoptosis . Este compuesto ha mostrado una actividad anticancerígena significativa y actualmente se está investigando en ensayos clínicos para el tratamiento de varios tumores sólidos y neoplasias hematológicas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
SNX-2112 se sintetiza mediante un proceso de varios pasos que implica la preparación de compuestos intermedios, seguidos de su acoplamiento y ciclación . La ruta de síntesis suele incluir los siguientes pasos:
- Preparación del compuesto intermedio haciendo reaccionar una benzamida sustituida con un derivado de ciclohexilamina.
- Acoplamiento del intermedio con un derivado de tetrahidroindazol.
- Ciclación del producto acoplado para formar el compuesto this compound final.
Las condiciones de reacción para estos pasos suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza del producto final .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y el cumplimiento de las normas reglamentarias. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y rigurosas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
SNX-2112 se somete a diversas reacciones químicas, entre ellas:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto se puede reducir para formar derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: Normalmente se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos en reacciones de sustitución, dependiendo del producto deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de this compound, cada uno con actividades y propiedades biológicas potencialmente diferentes .
Aplicaciones Científicas De Investigación
SNX-2112 is a selective inhibitor of heat shock protein 90 (Hsp90) with anticancer activity, and it has been widely used in cancer research . It binds competitively to the N-terminal adenosine triphosphate (ATP) binding site of Hsp90 .
Scientific Research Applications
Anticancer Activity
-
Non-Small Cell Lung Cancer (NSCLC): this compound has demonstrated anticancer activity against NSCLC both in vitro and in vivo . It promotes apoptosis, inhibits proliferation, and reduces tumor growth . this compound also inhibits epithelial-mesenchymal transition (EMT) by increasing E-cadherin and decreasing N-cadherin and Vimentin . Additionally, it affects the Wnt/β-catenin signaling pathway in NSCLC cells .
This compound Inhibits NSCLC Cell Proliferation In Vitro
Cell Line IC50 (µM) A549 0.50 H1299 1.14 H1975 2.36 - Multiple Myeloma (MM): this compound inhibits MM cell growth and angiogenesis in the bone marrow microenvironment . It induces cytotoxicity and apoptosis in MM cell lines and patient MM cells via caspase-8, -9, and -3, and PARP cleavage . this compound also overcomes the growth-stimulatory effects of cytokines like IL-6 and IGF-1 and inhibits the growth of MM cells adherent to bone marrow stromal cells (BMSCs) .
- Other Cancers: this compound has shown activity against various cancers in vitro and in vivo . It leads to the degradation of MET, HER-2, EGFR, and AKT, and the abrogation of Ras/Raf/MEK/MAPK and PI3K/AKT signaling, leading to cell cycle arrest .
Cell Cycle Arrest and Apoptosis
- This compound induces cell cycle arrest in NSCLC cells, specifically at the G2 and S phases for A549 and H1975 cells, and at the G2 phase for H1299 cells .
- This compound induces apoptosis in various cancer cell lines . SNX-7081 induced more apoptosis in K562, Hep-2, and A549 cells, while this compound induced more significant G2/M arrest in SW-620 and HeLa cells .
Targeting Hsp90
- This compound inhibits tubule formation by human umbilical vein endothelial cells (HUVECs) and osteoclast (OCL) formation, associated with the downregulation of Akt and ERK signaling .
- SNX-5542, an orally bioavailable prodrug of this compound, has shown significant antitumor efficacy in vivo in mice bearing MET-amplified tumor xenografts . Hsp90 inhibition maintains its antitumor efficacy in PR-GTL-16 cells both in vitro and in vivo, suggesting that Hsp90 inhibition could be a valuable strategy in MET-amplified tumors that have acquired resistance to MET kinase inhibition .
Additional Information
Mecanismo De Acción
SNX-2112 ejerce sus efectos inhibiendo la actividad de la proteína de choque térmico 90 (Hsp90), una chaperona molecular que desempeña un papel crucial en el plegamiento, la estabilización y la degradación de muchas proteínas clientes . Al unirse al bolsillo de unión al ATP de la Hsp90, this compound evita que la chaperona estabilice sus proteínas clientes, lo que lleva a su degradación y la posterior inhibición del crecimiento y la supervivencia celular . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización de Akt/diana de la rapamicina en mamíferos (mTOR), la vía de la cinasa regulada por señal extracelular (ERK) y varias otras vías de señalización que regulan la proliferación y la apoptosis celular .
Comparación Con Compuestos Similares
SNX-2112 se compara con otros inhibidores de la Hsp90, como la 17-alilamino-17-desmetoxigeldanamicina (17-AAG) y sus análogos . Si bien tanto this compound como 17-AAG inhiben la actividad de la Hsp90, this compound ha mostrado una mayor potencia y selectividad, así como propiedades farmacocinéticas mejoradas . Además, this compound ha demostrado eficacia en una gama más amplia de líneas celulares cancerosas y tiene menos efectos secundarios en comparación con 17-AAG .
Lista de Compuestos Similares
- 17-alilamino-17-desmetoxigeldanamicina (17-AAG)
- 17-dimetilaminoetilamino-17-desmetoxigeldanamicina (17-DMAG)
- NVP-AUY922
- BIIB021
Estos compuestos comparten un mecanismo de acción similar, pero difieren en su potencia, selectividad y perfiles farmacocinéticos .
Actividad Biológica
SNX-2112 is a synthetic inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in the stability and function of various client proteins involved in cancer cell proliferation and survival. This compound has garnered attention for its potential antitumor activity across different cancer types, particularly in non-small cell lung cancer (NSCLC) and MET-amplified tumors.
This compound exerts its biological activity primarily through the inhibition of Hsp90, leading to the degradation of several key oncoproteins, including:
- MET
- HER-2
- EGFR
- AKT
This degradation disrupts critical signaling pathways such as Ras/Raf/MEK/MAPK and PI3K/AKT, resulting in cell cycle arrest and apoptosis in cancer cells .
Antitumor Efficacy
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, it exhibited significant cytotoxic effects against NSCLC cell lines A549, H1299, and H1975 with IC50 values of 0.50 μM, 1.14 μM, and 2.36 μM respectively . The compound's efficacy is further illustrated in the following table:
Cell Line | IC50 (μM) | Proliferation Inhibition (%) at 72h |
---|---|---|
A549 | 0.50 | >90% |
H1299 | 1.14 | >80% |
H1975 | 2.36 | >70% |
Cell Cycle Arrest
Flow cytometry analysis revealed that this compound induces cell cycle arrest at different phases depending on the cell line. For example:
- A549 Cells : G1 phase decreased by 14.48%, S phase increased by 7.62%, G2 phase increased by 7.23%.
- H1299 Cells : G1 phase decreased by 27.29%, G2 phase increased by 27.24%.
- H1975 Cells : Minor changes observed with G1 phase decreasing by 5.29% .
In Vivo Studies
This compound has also shown promising results in vivo. In studies involving nude mice with MET-amplified tumor xenografts, SNX-5542 (an orally bioavailable prodrug of this compound) demonstrated significant antitumor efficacy . The ability to maintain efficacy against tumors resistant to MET kinase inhibitors suggests its potential as a valuable therapeutic strategy in resistant cancer types.
Case Studies
Several case studies highlight the effectiveness of this compound in different cancer contexts:
- Multiple Myeloma : this compound has been shown to induce apoptosis in multiple myeloma (MM) cell lines and patient samples, primarily through caspase activation .
- Combination Therapies : In combination with other chemotherapeutics like cisplatin and paclitaxel, this compound enhances antitumor effects, although antagonistic effects were noted when combined with 5-FU .
Summary of Findings
The biological activity of this compound underscores its potential as a therapeutic agent in oncology:
- Targeted Action : Primarily targets Hsp90, leading to degradation of multiple oncoproteins.
- Effective Against Various Cancers : Demonstrated efficacy in NSCLC and MET-amplified tumors.
- Induces Cell Cycle Arrest : Alters cell cycle distribution significantly.
- Promising Clinical Applications : Potential for use in combination therapies and as a standalone treatment for resistant cancers.
Propiedades
IUPAC Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025695 | |
Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908112-43-6, 945626-71-1 | |
Record name | SNX-2112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNX-2112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNX-2112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.